4,5-Dichloropyrimidine
Overview
Description
4,6-Dichloropyrimidine is a halogenated heterocycle . It has been used in the synthesis of N-substituted azacalix pyrimidines . It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidine involves the use of organolithium reagents . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has been reported, where 2-amino-4-thloropyridine is used as a starting raw material . The Suzuki–Miyaura reaction of 5- (4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids afforded 5- ([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines .Molecular Structure Analysis
The molecular formula of 4,6-dichloropyrimidine is C4H2Cl2N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
4,6-Dichloropyrimidine has a molecular weight of 148.98 . It is a solid with a boiling point of 176 °C and a melting point of 65-67 °C . It is soluble in 95% ethanol .Scientific Research Applications
Antiviral Activity 4,5-Dichloropyrimidine derivatives exhibit significant antiviral properties against a variety of RNA and DNA viruses, including polio, coxsackie BI, vaccinia, and herpes simplex viruses. These compounds act by inhibiting the assembly of virus particles through their action on structural virus proteins, showcasing their potential in antiviral therapy (Colla et al., 1977).
Synthesis of Medicinally Important Compounds 4,5-Dichloropyrimidine serves as a precursor in the synthesis of medicinally relevant compounds. For example, an efficient synthetic route has been developed to produce 4-aryl-5-pyrimidinylimidazoles, which are of medicinal importance, through sequential substitution reactions starting from 2,4-dichloropyrimidine. This method highlights the versatility of 4,5-dichloropyrimidine in drug development (Deng & Mani, 2006).
'Green' Synthetic Methods Research has focused on developing 'green' synthetic strategies for derivatives of 4,5-dichloropyrimidine, such as 2-substituted 4,6-dichloropyrimidines. These methods avoid using highly toxic reactants and offer an environmentally friendly approach to synthesizing dichloropyrimidine derivatives with potential applications in various fields (Opitz et al., 2015).
Inhibitory Effects on Nitric Oxide Production Certain 4,5-dichloropyrimidine derivatives have shown to inhibit nitric oxide (NO) production in immune-activated cells, suggesting their potential use in treating inflammatory diseases. The inhibitory effect was particularly notable with 5-fluoro-2-amino-4,6-dichloropyrimidine, indicating a promising avenue for further research into anti-inflammatory therapies (Jansa et al., 2014).
Chemical Synthesis and Drug Development 4,5-Dichloropyrimidine is utilized in the synthesis of complex heterocyclic compounds, demonstrating its importance in the field of organic chemistry and drug development. These applications range from the construction of novel pyrimidine derivatives to the development of new methodologies for synthesizing biologically active molecules, further highlighting the compound's versatility and significance in scientific research (Al-Rawi, David, & Elvidge, 1983).
Safety And Hazards
Future Directions
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is being explored .
properties
IUPAC Name |
4,5-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTURKUJYDHMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468383 | |
Record name | 4,5-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyrimidine | |
CAS RN |
6554-61-6 | |
Record name | 4,5-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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